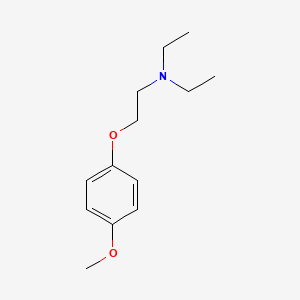

N,N-diethyl-2-(4-methoxyphenoxy)ethanamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds like N,N-diethyl-2-(4-methoxyphenoxy)ethanamine typically involves various synthetic routes, with contaminants facilitating the identification of the synthetic route, origin of precursors, and manufacture location. These contaminants result from the multitude of synthetic pathways using a variety of precursors and reagents, producing by-products, intermediates, and impurities (Stojanovska et al., 2013).

Molecular Structure Analysis

The structural analysis of molecules like this compound is crucial for understanding their chemical behavior and properties. Techniques such as mass spectrometry and spectroscopy are often employed to elucidate their structure. For instance, the electron impact (EI) and electron capture negative ionization (ECNI) mass spectra can provide insights into the molecular structure, as seen in studies of related compounds (Hites, 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound may include interactions with radicals, ions, and other entities, significantly impacting their chemical properties. The reactivity of methoxyphenols, for instance, includes interactions with OH and NO3 radicals, highlighting the importance of understanding these reactions for environmental and health considerations (Liu et al., 2022).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure, including aspects like solubility, phase behavior, and thermal stability. These properties are crucial for applications in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological systems, are key to understanding the potential applications and environmental impacts of compounds like this compound. Their role as potential environmental estrogens, for example, underscores the need for detailed chemical property analysis (Cummings, 1997).

Wissenschaftliche Forschungsanwendungen

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

Research has explored the acidolysis of β-O-4-type lignin model compounds, revealing the significance of the γ-hydroxymethyl group in the cleavage mechanism. This study provides insights into the degradation pathways of lignin, highlighting the contribution of hydride transfer mechanisms and the detection of enol ether compounds, which are pivotal for understanding lignin's structural modification and valorization (T. Yokoyama, 2015).

Occurrence of Novel Brominated Flame Retardants

A comprehensive review of the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food, highlights the increasing application of NBFRs and the need for more research on their occurrence, environmental fate, and toxicity. This review emphasizes the significant knowledge gaps and the necessity for optimized analytical methods to include all NBFRs, pointing towards environmental and health implications of these substances (E. A. Zuiderveen et al., 2020).

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, emitted from lignin pyrolysis, have been studied for their atmospheric reactivity, which has implications for biomass burning and air quality. This review covers the gas-phase, particle-phase, and aqueous-phase reactions of methoxyphenols, including their kinetics, mechanisms, and secondary organic aerosol (SOA) formation potential. Identifying knowledge gaps, the review calls for comprehensive studies under complex pollution conditions to assess the ecotoxicity of degradation products and their contribution to SOA formation (Changgeng Liu et al., 2022).

Bioavailability and Bioefficacy of Polyphenols

The review on the bioavailability and bioefficacy of polyphenols in humans collates data from 97 studies, discussing the absorption, metabolism, and health effects of major polyphenols. Highlighting the variability in bioavailability among polyphenols, this work underscores the importance of understanding the metabolic fate of these compounds for designing effective dietary interventions for health promotion (C. Manach et al., 2005).

Anticancer Properties of Eugenol

Eugenol, a major component of clove, exhibits promising anticancer properties. This review focuses on the mechanisms through which eugenol exerts its anticancer effects, including cell death induction, cell cycle arrest, and inhibition of migration and angiogenesis across various cancer cell lines. The potential use of eugenol as an adjunct therapy to conventional chemotherapy for enhanced effectiveness and reduced toxicity is also discussed (Ali Zari et al., 2021).

Wirkmechanismus

Mode of Action

It is known that the compound can increase the permeability of primary mouse cerebral endothelial cell monolayers . This suggests that it may interact with cellular membranes or associated proteins, but the exact mechanism remains to be elucidated.

Result of Action

N,N-diethyl-2-(4-methoxyphenoxy)ethanamine has been reported to increase the permeability of primary mouse cerebral endothelial cell monolayers . This suggests that the compound may have effects at the cellular level, potentially influencing cell signaling or transport processes.

Biochemische Analyse

Biochemical Properties

N,N-diethyl-2-(4-methoxyphenoxy)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP1A1 . These interactions involve binding to the active sites of these enzymes, influencing their catalytic activities. The compound also affects the permeability of cell membranes, as observed in primary mouse cerebral endothelial cell monolayers .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been found to preferentially kill breast tumor-initiating cells, enhancing the cytotoxic effects of antineoplastic drugs . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it induces apoptosis in CD44+CD24−/low breast cancer cells, affecting their viability and tumorigenic potential .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to cytochrome P450 enzymes, inhibiting or activating their catalytic activities . This compound also interacts with histamine at cytochrome P450 3A4 and other isozymes, modulating their activities . Additionally, it affects gene expression by inducing apoptosis in specific cell types, such as breast tumor-initiating cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Continuous exposure to this compound has been shown to reduce tumorsphere formation and viability of breast cancer cells . The kinetics of its effects vary depending on the cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At physiologically attainable concentrations, it effectively kills tumor-initiating cells . Higher doses may lead to toxic or adverse effects. The compound’s efficacy and safety profile depend on the dosage and duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A1 . These metabolic interactions influence the compound’s bioavailability and activity. The compound’s metabolism also affects the levels of various metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation within different cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within cells, influenced by targeting signals and post-translational modifications . These localization patterns affect the compound’s activity and function, contributing to its overall biochemical and cellular effects.

Eigenschaften

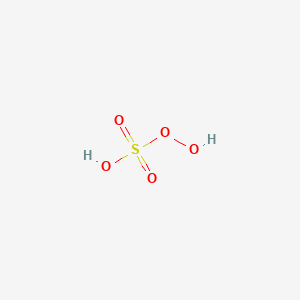

IUPAC Name |

N,N-diethyl-2-(4-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-8-6-12(15-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZFBUCCQBMMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950264 | |

| Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2759-98-0 | |

| Record name | 2-(4-Methylphenoxy)triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1221977.png)

![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)

![N-[2-(1-naphthalenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1221981.png)

![(E)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-quinolin-2-ylprop-2-en-1-one](/img/structure/B1221985.png)

![N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide](/img/structure/B1221986.png)

![2-[(3-Methoxyphenyl)-oxomethyl]-3,3-bis(methylthio)-2-propenenitrile](/img/structure/B1221993.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-propan-2-ylphenyl) ester](/img/structure/B1221995.png)